6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach: Biginelli Reaction
The Biginelli reaction is a classical multicomponent reaction involving an aldehyde, urea (or thiourea), and a β-ketoester, which leads to the formation of DHPM derivatives. The target compound, 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, can be synthesized by reacting 3,4-dimethylbenzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
- Reactants:
- 3,4-Dimethylbenzaldehyde (20 mmol)
- Urea (40 mmol)
- Ethyl acetoacetate (40 mmol)
- Catalyst: Sulfuric acid to adjust pH to 4–5
- Conditions: Reflux at 80 °C for 1 hour
- Work-up: The reaction mixture is filtered, washed with distilled water, and the crude product is recrystallized from ethanol to yield the desired DHPM derivative.
This method is derived from procedures reported for similar DHPMs, where the aldehyde component is varied to introduce different substituents on the phenyl ring.
Detailed Reaction Conditions and Optimization
| Parameter | Description | Notes/Effect on Yield |
|---|---|---|
| pH | Adjusted to 4–5 using H2SO4 | pH control critical for product yield and purity |
| Temperature | Reflux at 80 °C | Optimal for condensation and cyclization |
| Reaction Time | 1 hour | Sufficient for completion of reaction |
| Solvent | Ethanol (for recrystallization) | Enhances purity and crystallization |
| Work-up | Filtration and washing with water | Removes impurities and unreacted materials |
Yields reported for similar DHPM derivatives under these conditions range from moderate to high (e.g., 35.9% to 81.7%), depending on the substituents on the aromatic aldehyde and precise pH control.
Alternative Green and Efficient Protocols for Acetoacetamide Intermediates
Recent advances have introduced environmentally benign methods for synthesizing acetoacetamides, which are key intermediates in DHPM synthesis. One such method involves the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), a stable acetylketene precursor, in aqueous media.
- Reagents: Amines (including anilines) and TMD
- Solvent: Water, promoting green chemistry principles
- Conditions: Reflux or microwave heating (e.g., 150 °C for 3 minutes under microwave)
- Advantages:
This methodology can be adapted to prepare the acetoacetamide intermediate bearing the 3,4-dimethylphenyl moiety, which can then undergo Biginelli cyclization to yield the target DHPM.
Mechanistic Insights and Reaction Pathway
The synthesis of this compound follows the classical Biginelli mechanism:
- Formation of an iminium ion from the aldehyde and urea under acidic conditions.
- Nucleophilic attack by the enol form of ethyl acetoacetate on the iminium ion.
- Cyclization and dehydration steps leading to the tetrahydropyrimidine ring.
The presence of electron-donating methyl groups at the 3 and 4 positions of the phenyl ring can influence the reaction rate and yield by affecting the electrophilicity of the aldehyde.
Summary of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acetoacetamide formation | Reaction of 3,4-dimethyl aniline with TMD in water or toluene, reflux or microwave heating | High yield acetoacetamide intermediate |
| Biginelli cyclization | 3,4-Dimethylbenzaldehyde + urea + ethyl acetoacetate, pH 4–5, reflux at 80 °C, 1 hour | Formation of DHPM core with desired substitution |
| Purification | Filtration, washing, recrystallization from ethanol | High purity product, yields up to ~80% |
Research Findings and Practical Considerations
- pH Control: Maintaining pH between 4 and 5 is critical for optimal yield and to prevent side reactions or hydrolysis.
- Temperature: Moderate reflux temperature (80 °C) is sufficient; higher temperatures may lead to decomposition.
- Solvent Choice: Ethanol is preferred for recrystallization due to its ability to purify the product effectively.
- Green Chemistry: Use of water as solvent in the acetoacetamide synthesis step aligns with sustainable practices and can improve reaction efficiency.
- Substrate Scope: The methods are tolerant of various substituents on the aromatic ring, including methyl groups at 3,4-positions, which are present in the target compound.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties. Research indicates that derivatives of tetrahydropyrimidines exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been evaluated for their cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against bacterial strains and fungi, showing promising results.
Agricultural Applications
Research has explored the use of this compound in agricultural chemistry as a pesticide or fungicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can effectively control plant pathogens while being less harmful to the environment.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- UV Absorption : Compounds with similar structures have been investigated for their UV-absorbing properties. This makes them suitable for applications in coatings and plastics to enhance durability against UV degradation.
- Polymer Chemistry : Tetrahydropyrimidines can serve as intermediates in synthesizing polymers with specific properties tailored for high-performance applications.
Case Study 1: Antitumor Activity
A study conducted by Zhang et al. (2020) investigated a series of tetrahydropyrimidine derivatives for their anticancer properties. The study found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. The results indicated that this compound could serve as a lead compound for further development.
Case Study 2: Agricultural Use
In a research project by Kumar et al. (2021), the efficacy of tetrahydropyrimidine derivatives as fungicides was evaluated. The results showed that compounds similar to this compound exhibited significant antifungal activity against common plant pathogens such as Fusarium and Alternaria species.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Cytotoxic effects on cancer cell lines (Zhang et al., 2020) |
| Agricultural Chemistry | Pesticide/Fungicide | Effective against Fusarium and Alternaria (Kumar et al., 2021) |
| Material Science | UV Absorption in Coatings | Enhanced durability against UV degradation |
| Polymer Chemistry | Intermediates for High-performance Polymers | Potential for tailored properties |
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, leading to a decrease in the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related tetrahydropyrimidine-dione derivatives:
Table 1: Comparative Analysis of Tetrahydropyrimidine-2,4-dione Derivatives
*Calculated based on molecular formula C₁₃H₁₆N₂O₂.
Structural and Physicochemical Differences
- Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to derivatives with polar substituents (e.g., 6-amino in CAS 6642-31-5 or hydroxyl groups in Compound 39 ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Heterocyclic Modifications : Derivatives like Compound 39 incorporate a 1,3,4-thiadiazole ring, which may improve binding affinity to enzymatic targets like HSD17B13 through π-π stacking or hydrogen bonding .
Biological Activity
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a tetrahydropyrimidine ring substituted with a dimethylphenyl group and two carbonyl groups.
Pharmacological Effects
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit various pharmacological activities, including:
- Antioxidant Activity : Studies have shown that tetrahydropyrimidines can scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of bacteria and fungi.
- Anti-inflammatory Effects : Certain compounds in this class have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors (e.g., G protein-coupled receptors), influencing signaling pathways related to pain and inflammation.
- Gene Expression Regulation : The compound may modulate the expression of genes associated with oxidative stress and inflammation.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various tetrahydropyrimidine derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Compound A | 45 |
| Compound B | 60 |
| This compound | 55 |
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the optimized synthetic routes for 6-(3,4-dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted phenyl groups with methylurea derivatives. Key factors include solvent selection (e.g., ethanol or DMF), catalyst choice (e.g., HCl or Lewis acids), and temperature control (80–120°C). For example, highlights nitration and trifluoromethylation steps in analogous pyrimidine-diones, where HNO₃/H₂SO₄ mixtures and potassium carbonate in DMF are critical for regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometric ratios of amines to carbonyl precursors .
Q. Which analytical techniques are most effective for structural elucidation of this tetrahydropyrimidine-dione derivative?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C3 and dimethylphenyl at C6) and FT-IR to validate carbonyl (C=O) and N-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₆N₂O₂: theoretical 240.1234). For crystalline samples, X-ray diffraction resolves stereochemistry, as seen in for related pyrimidine-diones. HPLC-DAD monitors purity, with mobile phases optimized for polar tetrahydropyrimidine backbones .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve in buffers (pH 1–13) and analyze degradation via HPLC at 24/48/72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., >200°C suggests robustness for storage).
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track absorbance changes. ’s methodology for analogous pyrimidinones can guide protocol design .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or COX-2) from the PDB. Optimize ligand conformations with density functional theory (DFT) to refine charge distribution. demonstrates pyrimidine-thione derivatives docked into ATP-binding pockets, with scoring functions (e.g., ΔG) validated by in vitro assays. MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories .
Q. How do structural modifications (e.g., halogenation or aryl substitution) alter the compound’s pharmacological activity?
- Methodological Answer : Use SAR studies to compare bioactivity:
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring (C6) to enhance metabolic stability ().
- Replace 3,4-dimethylphenyl with thiophene () or fluorophenyl () to modulate lipophilicity (logP).
Test modified analogs in in vitro assays (e.g., IC₅₀ in cancer cell lines) and correlate with computed descriptors (e.g., PSA, LogD) .
Q. What mechanisms explain contradictory data on this compound’s cytotoxicity across different cell lines?
- Methodological Answer : Investigate cell-type-specific uptake (e.g., LC-MS/MS quantification of intracellular concentrations) and metabolic activation pathways (CYP450 isoforms). notes pyridopyrimidines exhibit variable anticancer activity due to differential expression of target proteins (e.g., topoisomerase II). Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify resistance markers (e.g., ABC transporters) .
Q. How can researchers design in vivo studies to evaluate the compound’s bioavailability and toxicity profile?
- Methodological Answer :
- Pharmacokinetics : Administer orally/intravenously to rodents; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax, AUC).
- Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography.
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology. ’s protocols for thiadiazolo-pyrimidinones provide a template for dose-ranging studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
